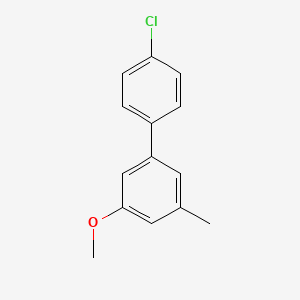
4'-Chloro-3-methoxy-5-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 4’ position, a methoxy group at the 3 position, and a methyl group at the 5 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted biphenyl.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 4’-Chloro-3-methoxy-5-methylbenzaldehyde or 4’-Chloro-3-methoxy-5-methylbenzoic acid.
Reduction: Formation of 3-methoxy-5-methyl-1,1’-biphenyl.
Substitution: Formation of 4’-Amino-3-methoxy-5-methyl-1,1’-biphenyl or 4’-Thio-3-methoxy-5-methyl-1,1’-biphenyl.
Scientific Research Applications
4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl can be compared with other similar compounds, such as:
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: A compound with similar functional groups but different core structure.
1,1’-Biphenyl, 4-chloro-: A biphenyl derivative with a chlorine atom but lacking the methoxy and methyl groups.
1,1’-Biphenyl, 3-methyl-: A biphenyl derivative with a methyl group but lacking the chlorine and methoxy groups.
The uniqueness of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54794-99-9 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C14H13ClO/c1-10-7-12(9-14(8-10)16-2)11-3-5-13(15)6-4-11/h3-9H,1-2H3 |
InChI Key |
UIJJYZMOPKUBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
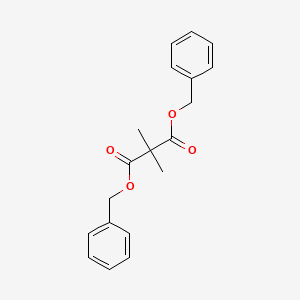
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
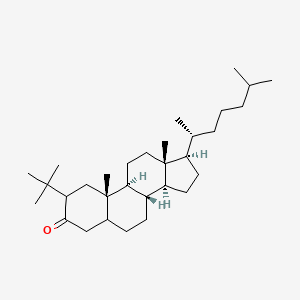
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
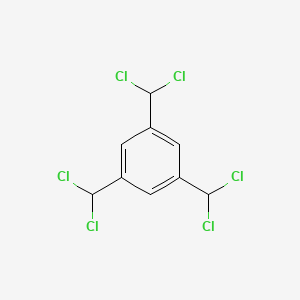
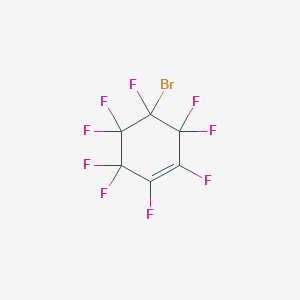
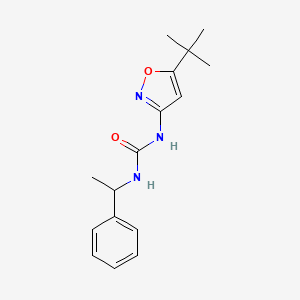
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
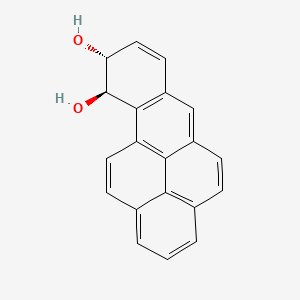
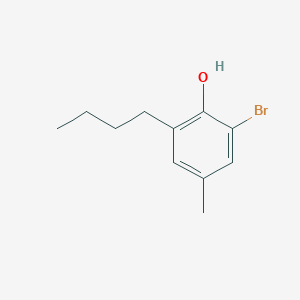
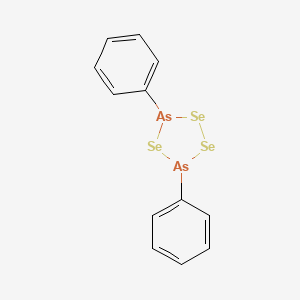
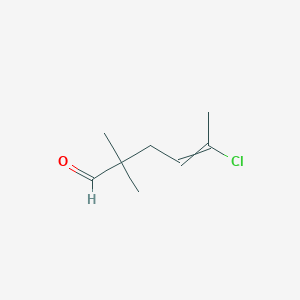
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
